molecular formula C7H9F3N4 B11899336 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

Cat. No.: B11899336
M. Wt: 206.17 g/mol
InChI Key: ICRREDWWEPZSEU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazine ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine typically involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction is carried out in dichloromethane at room temperature, resulting in high yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspase enzymes and cell death . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-13-5(11)4-3-12-1-2-14(4)6/h12H,1-3,11H2

InChI Key

ICRREDWWEPZSEU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=C2C(F)(F)F)N)CN1

Origin of Product

United States

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